molecular formula C18H19N3OS2 B2567715 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol CAS No. 1219907-20-6

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Cat. No.: B2567715
CAS No.: 1219907-20-6
M. Wt: 357.49
InChI Key: YQRVRUJXPZFPOR-UHFFFAOYSA-N
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Description

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenol group

Preparation Methods

The synthesis of 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl benzothiazole derivative.

    Attachment of the Phenol Group: Finally, the phenol group is introduced through a substitution reaction, often using phenol or a phenol derivative as the starting material.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar compounds to 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol include other benzothiazole derivatives, such as:

    2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.

    2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

The uniqueness of this compound lies in its combination of the benzothiazole, piperazine, and phenol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-23-15-7-4-8-16-17(15)19-18(24-16)21-11-9-20(10-12-21)13-5-2-3-6-14(13)22/h2-8,22H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRVRUJXPZFPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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